

Spectroscopic Profile of 4,4-Dimethoxy-2butanone: A Technical Guide

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Compound of Interest

Compound Name: 4,4-Dimethoxy-2-butanone

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This technical guide provides a comprehensive overview of the spectroscopic data for **4,4-Dimethoxy-2-butanone**, a versatile organic compound. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses of **4,4-Dimethoxy-2-butanone**.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppm	- Multiplicity	Integration	Assignment
2.15	S	3H	CH₃ (Ketone)
2.76	t, J=5.8 Hz	2H	CH ₂
3.33	S	6H	OCH₃
4.49	t, J=5.8 Hz	1H	СН

Solvent: CDCl3



Table 2: 13C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
30.6	CH₃ (Ketone)
46.5	CH ₂
53.8	OCH₃
102.3	СН
207.4	C=O

Solvent: CDCl3

Table 3: Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)	Intensity	Assignment
2950-3000	Strong	C-H stretch (alkane)
1715	Strong	C=O stretch (ketone)[1]
1050-1150	Strong	C-O stretch (acetal)

Table 4: Mass Spectrometry (MS) Data

m/z	Relative Intensity	Assignment
132	Moderate	[M]+ (Molecular Ion)[2]
101	High	[M - OCH ₃]+
75	High	[CH(OCH ₃) ₂] ⁺
43	Very High	[CH ₃ CO] ⁺

Experimental Protocols

The following sections detail the methodologies for acquiring the spectroscopic data presented above.



Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of **4,4-Dimethoxy-2-butanone** is prepared by dissolving approximately 10-20 mg of the compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.

¹H NMR Acquisition:

Number of Scans: 16-32

• Relaxation Delay: 1.0 s

• Pulse Width: 30-45°

• Acquisition Time: 3-4 s

• Spectral Width: -2 to 12 ppm

¹³C NMR Acquisition:

Number of Scans: 1024-4096

Relaxation Delay: 2.0 s

Pulse Program: Proton-decoupled

Acquisition Time: 1-2 s

Spectral Width: 0 to 220 ppm

Data Processing: The raw data is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy



Sample Preparation: A thin film of neat liquid **4,4-Dimethoxy-2-butanone** is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

Instrumentation: The IR spectrum is obtained using a Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition:

Spectral Range: 4000-400 cm⁻¹

• Resolution: 4 cm⁻¹

• Number of Scans: 16-32

Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum. The spectrum is typically displayed as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Sample Introduction: The sample is introduced into the mass spectrometer via direct injection or through a gas chromatograph (GC-MS). For GC-MS, a capillary column suitable for separating volatile organic compounds is used.

Instrumentation: Electron Ionization (EI) mass spectrometry is performed using a quadrupole or time-of-flight (TOF) mass analyzer.

Acquisition:

Ionization Mode: Electron Ionization (EI)

Electron Energy: 70 eV[3]

Mass Range: m/z 35-200

Scan Rate: 1-2 scans/s



Data Processing: The mass spectrum is generated by plotting the relative abundance of ions against their mass-to-charge ratio (m/z). The fragmentation pattern is analyzed to determine the structure of the molecule.

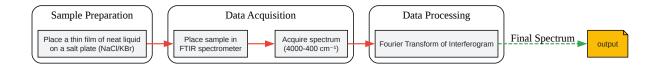
Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental procedures described.



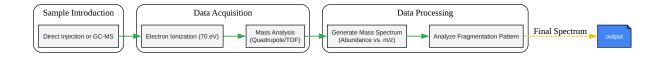
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NMR Spectroscopy Experimental Workflow



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Mass Spectrometry Experimental Workflow

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